molecular formula C3H7NO2 B095690 L-Alanine CAS No. 18875-37-1

L-Alanine

Cat. No.: B095690
CAS No.: 18875-37-1
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-azaniumylpropanoate is a chiral ammonium carboxylate of significant interest in chemical and biochemical research. This compound serves as a fundamental building block and intermediate in organic synthesis, particularly in the preparation of more complex, stereospecific molecules. Its defined stereochemistry at the 2-position makes it a valuable precursor for studying enzymatic processes, developing novel pharmaceuticals, and creating specialized materials where molecular handedness is critical. Researchers utilize this compound under "Research Use Only" conditions; it is strictly not intended for diagnostic, therapeutic, or any personal uses. All handling and experiments must be conducted by qualified professionals in appropriately controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Record name α-alanine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alanine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-17-7
Record name L-Alanine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.432 g/cu cm at 22 °C
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000011 [mmHg]
Record name Alanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
Record name L-Alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Alanine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-​Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

297 °C (decomposes), 300 °C
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 2s 2 Azaniumylpropanoate

Enzymatic Pathways of (2S)-2-Azaniumylpropanoate Synthesis

The synthesis of L-alanine from pyruvate (B1213749) is primarily achieved through two main enzymatic routes: transamination and reductive amination.

Transamination is a reversible reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orgwikipedia.org In the synthesis of this compound, the most prominent enzyme is alanine (B10760859) aminotransferase (ALT), also known as glutamic-pyruvic transaminase (GPT). elisakits.co.ukub.eduwikipedia.org

This reaction involves the transfer of an amino group from L-glutamate to pyruvate, yielding this compound and α-ketoglutarate. ub.eduwikipedia.org This process is crucial for linking amino acid and carbohydrate metabolism. ub.edu The reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgwikipedia.org The reaction proceeds in two stages: first, the amino group from this compound is transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and pyruvate. Second, the amino group from PMP is transferred to α-ketoglutarate to regenerate PLP and form L-glutamate. wikipedia.orgresearchgate.net

The reaction can be summarized as follows: L-glutamate + pyruvate ⇌ α-ketoglutarate + this compound wikipedia.org

The activity of alanine aminotransferase is a key indicator of liver health, with elevated levels in the blood often signaling liver damage. elisakits.co.ukcreative-proteomics.com

Another significant pathway for this compound synthesis is the reductive amination of pyruvate. wikipedia.org This process directly incorporates an ammonium (B1175870) ion into pyruvate. This reaction is catalyzed by this compound dehydrogenase. matthey.comebi.ac.uk

This compound dehydrogenase (AlaDH) is an NAD(H)-dependent enzyme that catalyzes the reversible conversion of this compound to pyruvate. ontosight.aiwikipedia.orgresearchgate.net In the direction of this compound synthesis, it facilitates the reductive amination of pyruvate, consuming a molecule of NADH and an ammonium ion. matthey.comebi.ac.uk

The reaction is as follows: Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O wikipedia.org

This pathway is particularly important in microorganisms for both the assimilation of ammonia (B1221849) and for maintaining redox balance by regenerating NAD⁺. researchgate.netasm.org In some bacteria, AlaDH plays a crucial role in sporulation and can function as an electron sink under aerobic conditions, shifting pyruvate metabolism towards alanine production. researchgate.netnih.gov

EnzymeReaction TypeSubstratesProductsCofactor
Alanine Aminotransferase (ALT/GPT) TransaminationL-glutamate, Pyruvateα-ketoglutarate, this compoundPyridoxal Phosphate (PLP)
This compound Dehydrogenase (AlaDH) Reductive AminationPyruvate, NH₄⁺, NADHThis compound, NAD⁺NAD(H)

(2S)-2-azaniumylpropanoate can also be synthesized from branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. wikipedia.org The catabolism of BCAAs involves a transamination step catalyzed by branched-chain amino acid aminotransferase (BCAT), which is a pyridoxal phosphate-dependent enzyme. annualreviews.orgfrontiersin.org In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate to form glutamate (B1630785). frontiersin.org Subsequently, the glutamate can donate its amino group to pyruvate via alanine aminotransferase to form this compound. wikipedia.org This interconversion highlights the interconnectedness of amino acid metabolism. researchgate.net

Metabolic Flux Analysis of (2S)-2-Azaniumylpropanoate

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA can track the flow of atoms through metabolic pathways and provide insights into the contributions of different pathways to the synthesis of metabolites like this compound. creative-proteomics.comnih.gov

(2S)-2-azaniumylpropanoate is tightly integrated into the central carbon metabolism. creative-proteomics.com Its synthesis from pyruvate directly links it to glycolysis. wikipedia.org Conversely, the degradation of this compound back to pyruvate provides a carbon source for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, particularly in the liver. creative-proteomics.com This is a key part of the glucose-alanine cycle, where muscle tissue releases alanine into the bloodstream, which is then taken up by the liver for glucose production. wikipedia.orgwikipedia.org

Metabolic flux analysis has been instrumental in understanding how the production of this compound is regulated and how it can be optimized in biotechnological applications. For instance, studies have shown that redirecting carbon flux away from competing pathways, such as those leading to lactate (B86563) or acetate (B1210297) production, and enhancing the activity of enzymes like alanine dehydrogenase can significantly increase this compound yields in microorganisms. nih.govresearchgate.net Furthermore, MFA can reveal how the cell balances the demands for biosynthesis, energy production, and redox homeostasis, with this compound metabolism playing a key role in these processes. asm.org

PathwayKey IntermediateLink to (2S)-2-Azaniumylpropanoate
Glycolysis PyruvatePrecursor for this compound synthesis
Gluconeogenesis PyruvateProduct of this compound degradation
Citric Acid (TCA) Cycle α-ketoglutarateSubstrate/Product in transamination
Branched-Chain Amino Acid Catabolism GlutamateIntermediate in interconversion

Quantitative Analysis of Metabolic Fluxes

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a biological system. Studies utilizing stable isotope tracers, such as ¹³C-labeled (2S)-2-azaniumylpropanoate or glucose, have been instrumental in elucidating the dynamics of (2S)-2-azaniumylpropanoate metabolism.

For instance, quantitative fluxomics in fasted mice revealed that circulating lactate, not glucose, is the predominant source of circulating (2S)-2-azaniumylpropanoate. nih.gov This highlights a significant metabolic cycle between lactate and (2S)-2-azaniumylpropanoate. nih.gov Furthermore, these studies have shown that (2S)-2-azaniumylpropanoate is a co-equal contributor with lactate to gluconeogenesis. nih.gov

In pancreatic cancer cells, quantitative stable-isotope tracing and flux analysis have been used to understand the compartmentalization of (2S)-2-azaniumylpropanoate synthesis, uptake, and utilization. aacrjournals.org These studies have quantified the uptake, secretion, and exchange fluxes of (2S)-2-azaniumylpropanoate in different cell lines, revealing that pancreatic cancer cells are significant consumers of this amino acid. aacrjournals.org

A study using ¹³C nuclear magnetic resonance (NMR) on a clonal pancreatic beta-cell line demonstrated substantial oxidative metabolism of (2S)-2-azaniumylpropanoate. nih.gov When these cells were exposed to ¹³C-labeled (2S)-2-azaniumylpropanoate, there was a time-dependent increase in the production of cellular glutamate and aspartate. diabetesjournals.org The addition of (2S)-2-azaniumylpropanoate to glucose was also found to increase the glucose utilization rate by approximately 2.4-fold, enhancing both oxidative and non-oxidative glucose metabolism. nih.govdiabetesjournals.org

Quantitative Metabolic Flux Data
Metabolic ParameterConditionFindingSource
Glucose Utilization RatePancreatic β-cells with glucose + (2S)-2-azaniumylpropanoate~2.4-fold increase compared to glucose alone nih.govdiabetesjournals.org
(2S)-2-azaniumylpropanoate Synthesis in PDAC cellsInhibition of mitochondrial pyruvate transport~70-97% decrease in intracellular levels and net secretion aacrjournals.org
Metabolic CyclesFasted miceHigh-flux cycles identified: glucose-lactate-glucose, lactate-(2S)-2-azaniumylpropanoate-lactate, and glucose-lactate-(2S)-2-azaniumylpropanoate-glucose nih.gov

Metabolic Networks and Systems Biology Approaches

(2S)-2-azaniumylpropanoate metabolism is intricately woven into the larger metabolic network of the cell, connecting major pathways like glycolysis, the citric acid cycle, and amino acid biosynthesis. plos.org Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are crucial for understanding these complex interactions.

In Escherichia coli, for example, genetic and systems-level analyses have been used to identify the multiple enzymes responsible for (2S)-2-azaniumylpropanoate synthesis. nih.gov While it was long assumed that a single glutamic-pyruvic transaminase was responsible, it is now known that multiple transaminases contribute to its synthesis, highlighting the robustness and redundancy of this metabolic capability. nih.govasm.org

Metabolic models of pancreatic cancer have identified specific transporters involved in the unidirectional channeling of (2S)-2-azaniumylpropanoate between pancreatic cancer cells and surrounding pancreatic stellate cells, revealing a targetable metabolic niche. aacrjournals.org These models, informed by quantitative flux data, provide a systems-level view of how nutrient partitioning supports tumor growth. aacrjournals.org

Furthermore, integrative analysis of metabolite abundance and gene expression in bacteria has shown how the Na+-NQR system, a sodium-pumping respiratory enzyme, regulates antibiotic resistance through its effects on (2S)-2-azaniumylpropanoate metabolism in a manner dependent on the cAMP/CRP regulatory complex. asm.org

Regulation of (2S)-2-Azaniumylpropanoate Metabolism

The metabolism of (2S)-2-azaniumylpropanoate is tightly regulated at multiple levels to ensure cellular homeostasis and respond to changing physiological demands. This regulation occurs through transcriptional and translational control, allosteric enzyme regulation, and in response to hormonal and nutrient signals.

Transcriptional and Translational Control Mechanisms

The expression of genes encoding enzymes involved in (2S)-2-azaniumylpropanoate metabolism is subject to transcriptional regulation. In E. coli, expression studies have shown that high levels of (2S)-2-azaniumylpropanoate can modestly repress the transcription of the genes avtA and yfbQ (also known as alaA), which encode for two of the major (2S)-2-azaniumylpropanoate transaminases. nih.govnih.gov This repression is mediated by the leucine-responsive regulatory protein (Lrp). nih.govnih.gov

In the context of nutrient availability, the transcription of transporters for (2S)-2-azaniumylpropanoate can be regulated. In Trypanosoma brucei, starvation for either amino acids or glucose leads to increased mRNA levels of several amino acid transporters, including those that transport (2S)-2-azaniumylpropanoate. nih.gov

In Paenibacillus sabinae, the transcription of ald1, which encodes for alanine dehydrogenase, is positively regulated by the (2S)-2-azaniumylpropanoate-responsive regulator AdeR. pnas.org This allows for nitrogen fixation even in the presence of high external ammonium concentrations. pnas.org

Allosteric Regulation of Enzymes

Allosteric regulation provides a rapid mechanism to control enzyme activity in response to the binding of effector molecules at a site other than the active site. numberanalytics.com The activity of alanine transaminase (ALT) is regulated by the availability of its substrates. ontosight.ai High levels of pyruvate and glutamate activate the enzyme, promoting the synthesis of (2S)-2-azaniumylpropanoate, while high levels of (2S)-2-azaniumylpropanoate and α-ketoglutarate inhibit it, preventing its excessive accumulation. ontosight.ai

In some bacteria, glutamine synthetase, a key enzyme in nitrogen metabolism, is subject to feedback inhibition by multiple end products of glutamine metabolism, including (2S)-2-azaniumylpropanoate. pnas.org This allosteric regulation helps to balance the flow of nitrogen into various biosynthetic pathways.

Many enzymes involved in amino acid metabolism are regulated by a discrete domain known as the ACT domain. nih.govresearchgate.net This domain binds to specific small molecule ligands, often amino acids, leading to allosteric regulation of the associated enzyme's catalytic activity. researchgate.net

Regulatory Mechanisms of (2S)-2-Azaniumylpropanoate Metabolism
Regulatory LevelMechanismEffector/RegulatorEffect on (2S)-2-azaniumylpropanoate MetabolismSource
TranscriptionalRepression of transaminase genes (avtA, yfbQ)(2S)-2-azaniumylpropanoate via LrpDecreased synthesis nih.govnih.gov
TranscriptionalInduction of alanine dehydrogenase gene (ald1)AdeRIncreased synthesis pnas.org
AllostericActivation of Alanine Transaminase (ALT)Pyruvate, GlutamateIncreased synthesis ontosight.ai
AllostericInhibition of Alanine Transaminase (ALT)(2S)-2-azaniumylpropanoate, α-KetoglutarateDecreased synthesis ontosight.ai
HormonalStimulation of gluconeogenesis from (2S)-2-azaniumylpropanoateGlucagon (B607659), Dibutyryl cyclic AMPIncreased conversion to glucose nih.gov
HormonalInhibition of gluconeogenesis from (2S)-2-azaniumylpropanoateInsulin (B600854)Decreased conversion to glucose nih.gov
Nutrient-DependentIncreased uptake and gluconeogenesisFastingIncreased availability for glucose production biologists.com

Hormonal and Nutrient-Dependent Regulation

The metabolism of (2S)-2-azaniumylpropanoate is significantly influenced by hormones and the nutritional state of the organism. During periods of fasting or low glucose availability, the body's hormonal milieu shifts to promote the use of alternative fuel sources. ontosight.ai

Glucagon, a hormone released in response to low blood glucose, stimulates the conversion of (2S)-2-azaniumylpropanoate to glucose in the liver (gluconeogenesis). nih.govnih.gov Studies on human fetal liver explants have shown that glucagon, as well as dibutyryl cyclic AMP (a molecule that mimics glucagon's intracellular signaling), can stimulate the incorporation of ¹⁴C from labeled (2S)-2-azaniumylpropanoate into glucose by two- to ten-fold. nih.gov Conversely, insulin, a hormone released after a meal, suppresses gluconeogenesis from (2S)-2-azaniumylpropanoate. nih.gov

Fasting also induces changes in the uptake and metabolism of (2S)-2-azaniumylpropanoate. biologists.com In trout hepatocytes, for example, fasting leads to an increase in the uptake of (2S)-2-azaniumylpropanoate and a rise in its conversion to glucose. biologists.com This adaptive response helps to maintain blood glucose levels during periods of food deprivation. biologists.com In humans, blood concentrations of (2S)-2-azaniumylpropanoate increase during fasting, signaling to the pancreas to secrete glucagon. garden-rs.ru

Role in the Glucose-(2S)-2-Azaniumylpropanoate Cycle

The glucose-(2S)-2-azaniumylpropanoate cycle, also known as the Cahill cycle, is a crucial metabolic pathway that facilitates the transport of nitrogen and carbon between muscle and the liver. wikipedia.orgpathbank.org This cycle is particularly active during periods of fasting or prolonged exercise when muscle protein is broken down for energy. wikipedia.orgslideshare.net

The cycle operates as follows:

In the muscle: During the breakdown of amino acids for fuel, the resulting amino groups are transferred to pyruvate, a product of glycolysis. wikipedia.orgpathbank.org This transamination reaction, catalyzed by alanine transaminase (ALT), forms (2S)-2-azaniumylpropanoate. sketchy.com

(2S)-2-Azaniumylpropanoate Transport: (2S)-2-azaniumylpropanoate is then released from the muscle into the bloodstream and transported to the liver. ontosight.aiwikipedia.org

In the liver: In the liver, the process is reversed. ALT transfers the amino group from (2S)-2-azaniumylpropanoate to α-ketoglutarate, reforming pyruvate and glutamate. wikipedia.orgpathbank.org

Metabolic Fates: The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be released back into the bloodstream and taken up by the muscle for energy. wikipedia.orgsketchy.com The amino group from glutamate enters the urea (B33335) cycle, where it is safely converted to urea for excretion. sketchy.comwikipedia.org

This cycle serves two primary functions. First, it provides a non-toxic mechanism for transporting excess nitrogen from the muscle to the liver for disposal as urea. sketchy.com Second, it allows for the recycling of the carbon skeletons of amino acids (in the form of pyruvate) for glucose synthesis in the liver. slideshare.net This effectively shifts the energetic burden of gluconeogenesis from the muscle to the liver, allowing the muscle's ATP to be used primarily for contraction. wikipedia.org

Inter-organ Transport and Exchange

The glucose-alanine cycle facilitates the transport of nitrogen and carbon between peripheral tissues, primarily skeletal muscle, and the liver. ontosight.aiwikipedia.orgtuscany-diet.net During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate, a product of glycolysis, to form this compound. creative-proteomics.comwikipedia.org This reaction is catalyzed by the enzyme alanine aminotransferase (ALT) . creative-proteomics.comwikipedia.org

This compound is then released from the muscle into the bloodstream and transported to the liver. creative-proteomics.comwikipedia.org In the liver, the reverse reaction occurs, also catalyzed by ALT. This compound is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate. creative-proteomics.comwikipedia.org The nitrogen from the glutamate can then enter the urea cycle for safe disposal, while the pyruvate serves as a substrate for glucose synthesis. wikipedia.org This newly formed glucose can be released back into the bloodstream to be used by tissues like the muscle for energy, thus completing the cycle. wikipedia.orgresearchgate.net

Studies in postabsorptive humans have quantified the significant role of this compound in this inter-organ exchange. The output of this compound from the leg and gut accounts for a substantial portion of the total amino acid exchange, with the splanchnic bed (liver and visceral organs) being the primary site of uptake. pnas.orgpnas.org Notably, a significant portion of this transport occurs via blood cells, not just plasma. pnas.orgpnas.org

Tissue Exchange of this compound in Postabsorptive Humans
Process Key Findings
Release from Leg and GutThe output of alanine from these tissues surpasses that of all other amino acids, contributing to 35-40% of the total amino-acid exchange. pnas.orgpnas.org
Uptake by Splanchnic BedThe liver and surrounding organs consistently take up this compound from the circulation. pnas.orgpnas.org
Transport via Blood CellsApproximately 30% of this compound output from the leg and gut and 22% of its uptake by the splanchnic area is carried by blood cells, likely erythrocytes. pnas.orgpnas.org

Contribution to Gluconeogenesis

This compound is a primary and crucial substrate for gluconeogenesis, the metabolic process of generating new glucose from non-carbohydrate sources. creative-proteomics.comdroracle.aiwikipedia.org This is particularly vital during periods of fasting, starvation, or intense exercise when blood glucose levels need to be maintained to fuel the brain and other glucose-dependent tissues. creative-proteomics.comdroracle.ai

In the liver, the pyruvate generated from the deamination of this compound enters the gluconeogenic pathway. creative-proteomics.comtuscany-diet.net This process is hormonally regulated, with hormones like glucagon and cortisol stimulating gluconeogenesis, while insulin inhibits it. elisakits.co.uk The conversion of this compound to glucose is a key mechanism for the body to recycle carbon skeletons from amino acids to produce energy. wikipedia.orgsmpdb.ca Research has shown that during starvation, this compound is the principal amino acid released by muscle and taken up by the liver for gluconeogenesis. nih.gov

Significance in Energy Homeostasis

Recent research has identified this compound as a unique activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov Activation of AMPK occurs when the cellular AMP/ATP ratio increases, signaling a low energy state. nih.gov The metabolism of this compound in liver cells has been shown to increase this ratio, thereby activating AMPK. nih.govnih.gov Activated AMPK then initiates a cascade of events to restore energy homeostasis, including stimulating glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like protein and glycogen (B147801) synthesis. youtube.com

This positions this compound not just as a fuel source but also as a signaling molecule that helps regulate systemic metabolism. nih.govnih.gov During times of energy stress, such as fasting or exercise, the increased circulation of this compound can act as a signal to the liver to activate catabolic processes to generate energy and maintain glucose levels. nih.gov

Structural and Functional Roles of 2s 2 Azaniumylpropanoate in Biological Macromolecules

Conformations and Conformational Preferences in Peptides and Proteins

The conformational behavior of an amino acid residue within a polypeptide chain is a key determinant of the resulting protein's secondary and tertiary structure. The small, non-polar side chain of (2S)-2-azaniumylpropanoate provides it with significant conformational flexibility, allowing it to be accommodated in various structural contexts.

Alpha-Helical Propensity

(2S)-2-azaniumylpropanoate is recognized as a strong helix-forming residue. Its high propensity to adopt an alpha-helical conformation is attributed to its small size and the non-restrictive nature of its methyl side chain, which does not cause steric hindrance with the polypeptide backbone or neighboring side chains. This allows the backbone dihedral angles (phi and psi) to readily adopt the values typical for a right-handed alpha-helix.

Statistical analyses of known protein structures and experimental studies using host-guest systems have consistently demonstrated the high alpha-helical propensity of (2S)-2-azaniumylpropanoate. In these studies, it often serves as a reference standard against which the helix-forming tendencies of other amino acids are measured. Its incorporation into synthetic peptides frequently leads to an increase in helical content.

Below is a table comparing the helical propensity of (2S)-2-azaniumylpropanoate to other selected amino acids, based on the AGADIR prediction algorithm. A lower value indicates a higher helical propensity.

Amino AcidHelical Propensity (AGADIR Score)
(2S)-2-Azaniumylpropanoate -1.39
Glycine0.00
Proline3.16
Leucine (B10760876)-1.78
Arginine-1.67

Beta-Sheet Contributions

While having a strong preference for alpha-helices, (2S)-2-azaniumylpropanoate is also frequently found in beta-sheets. Its small size allows it to be easily incorporated into the tightly packed environment of a beta-sheet without causing significant steric clashes. However, its propensity for beta-sheet formation is generally considered to be moderate, and it is not classified as a strong beta-sheet former in the way that branched-chain amino acids like valine and isoleucine are.

The Chou-Fasman parameters, which are empirically derived values for predicting secondary structures, assign (2S)-2-azaniumylpropanoate a higher propensity for alpha-helices than for beta-sheets. Nevertheless, its presence in beta-sheets is common, highlighting its conformational versatility.

Polyproline II Helix Conformations

The polyproline II (PPII) helix is a left-handed helical structure that is more extended than the alpha-helix and is prevalent in unfolded or natively unstructured proteins and peptides. (2S)-2-azaniumylpropanoate has a notable propensity to adopt the PPII conformation. This is significant because the PPII helix is recognized as a major conformational state in unfolded proteins and plays a role in signaling and protein-protein interactions. The ability of (2S)-2-azaniumylpropanoate to readily adopt this conformation contributes to the structural diversity of polypeptide chains, particularly in regions that lack regular secondary structure.

Side-Chain Packing and Protein Stability

Due to its small size, substituting a larger amino acid with (2S)-2-azaniumylpropanoate can create a cavity within the protein core, potentially destabilizing the protein. Conversely, its presence allows for tight packing arrangements that would be sterically forbidden for amino acids with bulkier side chains. This makes it a common residue at the interface of protein subunits and in densely packed regions of the protein interior.

Mutagenesis Studies Involving (2S)-2-Azaniumylpropanoate

The unique properties of (2S)-2-azaniumylpropanoate have made it an invaluable tool in molecular biology, particularly in the field of mutagenesis.

Alanine (B10760859) Scanning Mutagenesis in Protein-Protein Interactions

Alanine scanning mutagenesis is a widely used experimental technique to systematically investigate the contribution of individual amino acid side chains to protein function, stability, and interactions. The method involves replacing specific amino acid residues in a protein with (2S)-2-azaniumylpropanoate and then assessing the functional consequences of the mutation.

The choice of (2S)-2-azaniumylpropanoate is deliberate. Its methyl side chain is largely non-reactive and removes the specific functional groups (e.g., hydroxyl, carboxyl, or larger hydrophobic groups) of the original residue without introducing new, complex interactions. Furthermore, it does not significantly disrupt the protein backbone conformation, as it can adopt a wide range of dihedral angles.

By substituting a residue with (2S)-2-azaniumylpropanoate, researchers can probe the importance of the original side chain in a protein-protein interaction. A significant decrease in binding affinity upon mutation to (2S)-2-azaniumylpropanoate suggests that the original residue's side chain was directly involved in the interaction, forming a "hot spot." Conversely, if the mutation has little to no effect, it implies that the original side chain was not critical for the interaction.

The table below illustrates hypothetical results from an alanine scanning mutagenesis experiment on a protein-protein interaction interface. The change in binding energy (ΔΔG) indicates the importance of the original residue. A large positive ΔΔG signifies that the mutation to alanine has destabilized the interaction.

Original ResiduePositionMutationChange in Binding Energy (ΔΔG) (kcal/mol)Interpretation
Tyrosine45Tyr45Ala+4.8Critical hot spot residue
Arginine82Arg82Ala+3.5Important electrostatic interaction
Leucine50Leu50Ala+2.1Contributes to hydrophobic interface
Serine61Ser61Ala+0.2Not critical for binding
(2S)-2-Azaniumylpropanoate 95No Change0.0Original residue is alanine

Table of Compound Names

Systematic NameCommon Name
(2S)-2-AzaniumylpropanoateL-Alanine
GlycineGlycine
ProlineProline
LeucineLeucine
ArginineArginine
ValineValine
IsoleucineIsoleucine
TyrosineTyrosine
SerineSerine

Impact on Enzyme Active Sites and Catalysis

The active site of an enzyme is a precisely configured pocket where substrate binding and chemical transformation occur. The constituent amino acid residues of this site dictate its specificity and catalytic power. (2S)-2-azaniumylpropanoate (this compound) residues, with their small and chemically inert methyl side chains, primarily contribute to the active site's three-dimensional framework rather than participating directly in chemical reactions.

The role of an alanine residue in an active site is often structural, providing a scaffold that helps position other, more reactive residues correctly. Its small size allows for close packing within the protein core and can be crucial for creating the specific geometry of a substrate-binding pocket. However, its impact is most vividly demonstrated when it is substituted. Mutagenesis studies, where an alanine residue is replaced with another amino acid, can reveal its importance for catalysis. For example, in the artificial metalloenzyme LmrR, mutating an alanine at position 92 to a glutamate (B1630785) (A92E) dramatically shifted the enzyme's catalytic selectivity, favoring a Friedel-Crafts reaction with 96% selectivity over a competing epoxidation reaction. rug.nl This illustrates that while alanine itself is not catalytic, its presence or absence is critical for maintaining the delicate electronic and steric environment required for efficient and specific catalysis.

Table 1: Research Findings on the Impact of Amino Acid Residues in Enzyme Active Sites
Enzyme/SystemKey FindingImplication for (2S)-2-Azaniumylpropanoate (Alanine)Reference
Artificial Metalloenzyme (LmrR)A single mutation of an alanine to a glutamate (A92E) inverted the catalytic selectivity of the enzyme.Highlights the critical structural role of alanine in maintaining the active site's integrity for specific catalysis. rug.nl
General EnzymesActive site residues participate in catalysis through various mechanisms (e.g., acid-base, covalent). The environment can be sensitive to changes.Alanine's inert side chain typically provides a structural framework rather than direct catalytic participation. It contributes to the necessary shape and hydrophobicity. khanacademy.org
E. coli Adenylate Kinase (AdK)The absence of a Mg2+ cofactor significantly reduces the catalytic rate by suppressing collective protein motions and favoring a more closed, less active conformation.Demonstrates that catalysis depends on the dynamics of the entire protein, a property to which all residues, including alanine, contribute. nih.gov

Effects on Protein Folding and Dynamics

Protein folding is the process by which a polypeptide chain acquires its native, functional three-dimensional structure. This process is governed by the physicochemical properties of its amino acid sequence. (2S)-2-azaniumylpropanoate, being a small and non-polar amino acid, plays a significant role in this process. It is considered a strong helix-forming residue due to its small side chain, which does not cause steric clashes and fits well into the compact structure of an alpha-helix.

Recent research has underscored the complexity of the folding process, which can be influenced by factors like macromolecular crowding and hydrodynamic interactions within the cellular environment. upenn.eduaps.org Studies on model peptides have shown that the effect of the environment on folding kinetics can depend on the type of secondary structure being formed. upenn.edu For instance, while the folding of helical peptides appeared unaffected by crowding agents, the folding rate of a β-hairpin was noticeably decreased. upenn.edu As a constituent of these structures, alanine's properties influence these outcomes. The inherent flexibility and small volume of alanine allow it to be accommodated in various secondary structures without imposing significant conformational constraints, thereby influencing the protein's accessible dynamic states.

Table 2: Research Findings on Protein Folding and Dynamics
TopicKey FindingRelevance to (2S)-2-Azaniumylpropanoate (Alanine)Reference
Macromolecular CrowdingCrowding agents can have differential effects on folding kinetics, decreasing the rate for a β-hairpin while having little effect on α-helical peptides.As a common residue, alanine's interaction with its environment contributes to the overall folding pathway and rate, which is structure-dependent. upenn.edu
Hydrodynamic Interactions (HI)Simulations show HI can accelerate folding by preventing the protein from getting trapped in misfolded states.The dynamics of a folding chain containing alanine residues are influenced by the surrounding solvent, which can guide it towards the native state. aps.org
Evolutionary ConstraintsNatural sequence variation within a protein family can lead to different folding mechanisms, though the overall topology imposes limits on this variability.The presence of highly conserved alanine residues often indicates a critical role in maintaining the structural fold or dynamic properties necessary for function. arxiv.org

Incorporation of (2S)-2-Azaniumylpropanoate into Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the production of custom-designed peptides for a vast array of applications. The incorporation of specific amino acids like (2S)-2-azaniumylpropanoate is a routine yet precisely controlled process.

The predominant method for custom peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) . cambrex.com This technique involves building a peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. This simplifies the process immensely, as excess reagents and by-products can be removed by simple filtration and washing. peptide2.com

Two main chemistries are employed in SPPS:

Boc Chemistry : This approach uses a tert-butyloxycarbonyl (Boc) group to temporarily protect the N-terminus of the amino acid. The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the completed peptide from the resin requires a very strong acid, such as hydrogen fluoride (B91410) (HF). peptide2.compeptide.com

Fmoc Chemistry : This is currently the more popular strategy, utilizing a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is removed with a weak base, commonly a solution of piperidine (B6355638) in an organic solvent. Final cleavage from the resin uses TFA. This method employs milder conditions throughout the synthesis, preserving acid-sensitive modifications. peptide2.compeptide.com

The formation of the peptide bond at each step is achieved using coupling reagents that activate the carboxylic acid group of the incoming amino acid. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as more advanced reagents like HBTU and HATU, which lead to faster and more efficient couplings with fewer side reactions. peptide2.com

Incorporating (2S)-2-azaniumylpropanoate into a growing peptide chain via SPPS is straightforward. The process utilizes a protected version of the amino acid, either Fmoc-L-Ala-OH or Boc-L-Ala-OH , depending on the chosen chemistry.

The synthesis cycle for adding an alanine residue is as follows:

Deprotection : The N-terminal protecting group (Fmoc or Boc) of the resin-bound peptide is removed.

Activation and Coupling : The carboxyl group of Fmoc-L-Ala-OH (or Boc-L-Ala-OH) is activated by a coupling reagent. This activated amino acid is then added to the resin, where it reacts with the newly exposed free amino group of the peptide chain, forming a new peptide bond.

Washing : The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is fully assembled.

Astrobiology and the Prebiotic Chemistry of 2s 2 Azaniumylpropanoate

Extraterrestrial Occurrence and Distribution

The discovery of amino acids in meteorites has provided strong evidence that the chemical precursors to life are not unique to Earth. These celestial bodies act as time capsules, preserving a record of the chemical environment of the early solar system.

(2S)-2-azaniumylpropanoate (L-alanine) has been identified in numerous carbonaceous chondrite meteorites. One of the most well-studied is the Murchison meteorite, which fell in Australia in 1969. nasa.gov Analysis of Murchison revealed the presence of several amino acids, including alanine (B10760859), that were determined to be extraterrestrial in origin. nasa.gov Other meteorites where alanine has been detected include the Tagish Lake meteorite and the Aguas Zarcas meteorite. nasa.govusra.edu

More recently, samples returned from asteroids have provided an even more pristine look at the solar system's early chemistry. Analysis of samples from the asteroid Ryugu, collected by the Hayabusa2 mission, confirmed the presence of various amino acids, including alanine. hitachi-hightech.com Similarly, analyses of samples from the asteroid Bennu are anticipated to provide further insights. ias.ac.in The detection of these biomolecules in both meteorites and asteroid samples strengthens the hypothesis that these organic compounds were widespread in the early solar system and could have been delivered to the early Earth. mdpi.com

Table 1: Detection of Alanine in Extraterrestrial Samples

Celestial Body Type Sample Alanine Detected
Murchison CM2 Carbonaceous Chondrite Meteorite Fragment Yes
Tagish Lake C2 Carbonaceous Chondrite Meteorite Fragment Yes
Aguas Zarcas CM2 Carbonaceous Chondrite Meteorite Fragment Yes
Ryugu C-type Asteroid Returned Sample Yes

A critical aspect of the amino acids found in extraterrestrial samples is their chirality, or "handedness." While life on Earth almost exclusively uses the L-enantiomers of amino acids, abiotic chemical synthesis typically produces a racemic mixture (equal amounts of L and D enantiomers). mdpi.com The enantiomeric distribution of alanine in meteorites has been a subject of intense study and some debate.

Initial analyses of the Murchison meteorite found alanine to be nearly racemic, which was consistent with an abiotic origin. nasa.gov However, some studies have reported slight to significant L-enantiomeric excesses for alanine and other proteinogenic amino acids like aspartic acid and glutamic acid in the Murchison and Tagish Lake meteorites. nasa.govnasa.gov For example, large L-enantiomer excesses of aspartic acid (up to 59%) were found in the Tagish Lake meteorite, while alanine was nearly racemic. nasa.gov In contrast, analyses of samples from the asteroid Ryugu indicated that the amino acids found, including alanine, were in almost racemic mixtures. hitachi-hightech.com

The presence of any L-excess is significant, but it is often challenging to rule out terrestrial contamination, as the biosphere is overwhelmingly L-chiral. arxiv.org Scientists use isotopic analysis (measuring isotopes like carbon-13) to confirm the extraterrestrial origin of these amino acids. nasa.govusra.edu For some protein amino acids found in meteorites, the L-enantiomer is less enriched in ¹³C than the D-enantiomer, suggesting a terrestrial contribution to the L-form. usra.edu However, the discovery of significant L-enantiomeric excesses in non-proteinogenic amino acids, which are rare on Earth (like isovaline), provides stronger evidence for an extraterrestrial source of chiral asymmetry. nih.govpnas.orgnasa.gov

Table 2: Enantiomeric Ratio (D/L) of Alanine in Meteorites

Meteorite D/L Ratio of Alanine Interpretation
Murchison ~0.85 to nearly racemic Generally considered extraterrestrial, with some debate over the extent of L-excess and potential contamination. nasa.govusra.edu
Aguas Zarcas ~0.5 Lower D/L ratio suggests some terrestrial this compound contamination. usra.edu
Ryugu (asteroid) Nearly 1.0 (racemic) Suggests an abiotic origin without a strong chiral influence for alanine. hitachi-hightech.com

Origin of Homochirality

The exclusive preference for one enantiomer in biological systems, known as homochirality, is a hallmark of life. wikipedia.org The discovery of L-enantiomeric excesses in meteorites has fueled hypotheses that the origin of life's homochirality may have an extraterrestrial precursor. unipd.it

The leading hypothesis for the origin of homochirality is that a small initial enantiomeric imbalance was created prebiotically and then amplified. wikipedia.org The delivery of meteorites and comets carrying a slight excess of L-amino acids to the primitive Earth is a prominent "cosmic scenario". unipd.itmdpi.com Even a small initial excess could have been sufficient to steer the development of life towards L-amino acids. unipd.it

Once a slight enantiomeric excess was established on the prebiotic Earth, amplification mechanisms would have been necessary to achieve the homochirality observed in biology. wikipedia.org These amplification processes could involve crystallization, where a solution containing a small excess of one enantiomer can lead to the crystallization of only that enantiomer, or autocatalytic reactions where a chiral molecule catalyzes its own formation.

One of the most compelling explanations for the initial breaking of chiral symmetry in space is the interaction of organic molecules with circularly polarized light (CPL). mdpi.comusra.edu In certain astrophysical environments, such as star-forming regions, light can become circularly polarized. usra.edunih.gov

This polarized light can asymmetrically photolyze (break down) chiral molecules. esr.ie For instance, right-circularly polarized ultraviolet light would preferentially destroy D-enantiomers of amino acids, leaving a net excess of L-enantiomers. pnas.orgmdpi.com Laboratory experiments have demonstrated that irradiating racemic mixtures of amino acids, including alanine, with CPL can induce a measurable enantiomeric excess. nih.govmdpi.com The presence of CPL in regions like the Orion Nebula provides a plausible environment for the formation of the enantiomeric excesses observed in meteorites. usra.edu

Another hypothesis for the origin of enantiomeric enrichment involves the interaction of prebiotic molecules with naturally occurring chiral mineral surfaces. mdpi.com Certain minerals, such as quartz, can crystallize in left-handed and right-handed forms.

It is proposed that these chiral mineral surfaces could have acted as catalysts, preferentially adsorbing or promoting the synthesis of one enantiomer over the other. mdpi.com For example, experiments have shown that amino acids can be selectively adsorbed onto chiral quartz crystals. mdpi.com While this provides a potential terrestrial mechanism for generating an enantiomeric imbalance, the extraterrestrial delivery of already enriched molecules remains a leading theory. mdpi.com More recent research has also explored how chiral mineral structures like hydroxyapatite (B223615) could catalyze the enantioselective synthesis of sugars, a process that could be relevant for other biomolecules as well. researchgate.net

Prebiotic Synthesis Pathways of (2S)-2-Azaniumylpropanoate

The formation of amino acids from simple inorganic precursors is a cornerstone of prebiotic chemistry. For (2S)-2-azaniumylpropanoate (this compound), several abiotic synthetic routes have been proposed and experimentally verified, with the Strecker reaction being a primary candidate for its formation in early Earth environments. nih.govresearchgate.net Furthermore, the role of mineral surfaces in concentrating and catalyzing the polymerization of these newly formed amino acids is considered a critical step in the progression from simple monomers to functional peptides. bio-conferences.orgresearchgate.net

Strecker Reaction Mechanisms in Early Earth Environments

The Strecker synthesis is a well-established method for producing amino acids from simple starting materials that were likely abundant on the prebiotic Earth. nih.govmdpi.com This reaction is considered a robust and plausible pathway for the formation of alanine and other amino acids found in meteorites and simulated early Earth experiments. nih.govaanda.org The fundamental process involves a three-component reaction between an aldehyde, ammonia (B1221849), and hydrogen cyanide. researchgate.net

In the specific case of alanine, the precursor aldehyde is acetaldehyde. The reaction proceeds in the following steps:

Imine Formation: Acetaldehyde reacts with ammonia to form an α-amino alcohol, which then dehydrates to produce an imine (ethanimine).

Nitrile Formation: The imine undergoes nucleophilic attack by a cyanide ion (from hydrogen cyanide, HCN) to form an α-aminonitrile (2-aminopropanenitrile). aanda.org

Hydrolysis: The α-aminonitrile is then hydrolyzed in the presence of water to produce the amino acid, alanine.

This reaction sequence is significant because its starting components—acetaldehyde, ammonia, and hydrogen cyanide—are all thought to have been present on the early Earth, potentially synthesized through atmospheric processes, hydrothermal vent activity, or delivered by meteorites. aanda.orgyoutube.com While the Strecker synthesis itself is a powerful route for forming the backbone of the amino acid, it typically results in a racemic mixture, meaning it produces equal amounts of both the L- and D-enantiomers. mdpi.com The eventual dominance of this compound in terrestrial biology is the subject of ongoing research into chiral amplification mechanisms.

Influence of Mineral Surfaces on Amino Acid Sorption and Polymerization

While the synthesis of amino acids in the primordial soup is a critical first step, their subsequent concentration and polymerization into peptides is a significant hurdle. The thermodynamics of peptide bond formation are unfavorable in a dilute aqueous environment. researchgate.net Mineral surfaces are widely hypothesized to have played a crucial role in overcoming this challenge by providing sites for the adsorption (sorption), concentration, and catalytic polymerization of amino acids. bio-conferences.orgnih.gov

Sorption of this compound:

Research has shown that various minerals, believed to be common on the early Earth, can effectively adsorb this compound from a solution. astrobiology.comcambridge.org Minerals such as clays (B1170129) (e.g., montmorillonite) and silicates (e.g., olivine) have been studied extensively. cambridge.orgcambridge.org

The efficiency of this sorption process is highly dependent on environmental factors, particularly pH. cambridge.org Studies on olivine (B12688019), a common silicate (B1173343) mineral, demonstrate a clear relationship between pH and the amount of this compound adsorbed. Sorption is most effective in acidic conditions and diminishes significantly as the environment becomes more alkaline. cambridge.orgresearchgate.net This is attributed to the electrostatic interactions between the mineral surface and the amino acid. At low pH, the olivine surface is positively charged, attracting the negatively charged carboxyl group of the zwitterionic this compound. cambridge.orgresearchgate.net At high pH, both the mineral surface and the amino acid are negatively charged, leading to repulsion and no observed sorption. cambridge.orgresearchgate.net

Sorption of this compound on Olivine at Different pH Values
Final pHPercentage of this compound Sorbed (%)
4.638.2 ± 1.14
9.714.7 ± 1.5
~11.9Not Observed

This table presents data on the pH-dependent sorption of this compound onto olivine, showing the highest sorption at acidic pH. cambridge.orgcambridge.orgresearchgate.net

The kinetics of sorption also vary depending on the mineral. On montmorillonite (B579905), a type of clay with a layered structure, sorption of this compound is rapid, occurring in less than an hour. cambridge.orgresearchgate.net In contrast, sorption onto olivine is a much slower process, reaching its maximum after 24 hours. cambridge.orgresearchgate.net The higher sorption capacity and faster kinetics of clays like montmorillonite are due to their larger surface area and interlayer spaces, which can trap and protect organic molecules. cambridge.org

Polymerization on Mineral Surfaces:

Beyond simply concentrating amino acids, mineral surfaces can also facilitate their polymerization into peptides. researchgate.netacs.org By adsorbing amino acids, minerals bring them into close proximity, increasing the likelihood of reaction. Gentle heating, such as would occur in evaporating pools or hydrothermal systems, can then provide the energy needed to form peptide bonds between the adsorbed amino acids. nih.gov Studies have demonstrated that oligopeptides, including chains of up to eight amino acids, can be formed when amino acid mixtures are heated in the presence of minerals like silica. acs.org This catalytic effect of mineral surfaces is considered a crucial pathway for bridging the gap between simple monomers and the complex protein polymers essential for life. bio-conferences.orgnih.gov

Advanced Spectroscopic and Computational Methodologies for 2s 2 Azaniumylpropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides atomic-level insights into the structure, dynamics, and metabolic fate of L-alanine.

¹³C NMR for Metabolic Tracing and Flux Studies

¹³C NMR is a pivotal method for metabolic tracing and the analysis of metabolic flux. By using this compound labeled with the stable isotope ¹³C, researchers can track the journey of its carbon atoms through various metabolic pathways. nih.govcreative-proteomics.com This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying the rates of intracellular reactions. creative-proteomics.com13cflux.net

In these studies, cells or organisms are supplied with ¹³C-labeled this compound. isotope.comisotope.com As the labeled this compound is metabolized, the ¹³C atoms are incorporated into downstream metabolites. nih.gov Analytical techniques such as NMR and mass spectrometry are then used to measure the distribution of ¹³C within these metabolites. creative-proteomics.comfrontiersin.org This labeling pattern provides a wealth of information about the relative activities of different metabolic pathways. creative-proteomics.comresearchgate.net For example, ¹³C-MFA has been used to study gluconeogenesis in the liver, where this compound is a major substrate. nih.govresearchgate.net By analyzing the ¹³C enrichment in glucose, researchers can determine the flux through pathways like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net

Studies in rat liver have shown that labeled this compound enters the TCA cycle primarily via pyruvate (B1213749) carboxylase. nih.govresearchgate.net Such investigations have also elucidated the activity of the pentose phosphate cycle under gluconeogenic conditions. nih.gov In renal proximal convoluted tubules, ¹³C NMR has been used to investigate the metabolic fate of alanine (B10760859) and the effects of conditions like diabetes on its metabolism. nih.gov

Structural Elucidation in Solution and Solid State

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in both solution and solid states. For this compound, ¹H and ¹³C NMR provide detailed information about its conformation and chemical environment. nih.govchemicalbook.comhmdb.ca

In aqueous solution, the chemical shifts of this compound's protons and carbons are sensitive to factors like pH. nih.govchemicalbook.com A complete set of chemical shifts and spin-spin coupling constants for the zwitterionic form of L-alanyl-L-alanine has been determined with the aid of ¹⁵N and ¹³C labeling, providing insights into its conformational behavior. acs.org These experimental NMR parameters can be compared with values calculated using quantum methods like Density Functional Theory (DFT) to refine structural models. acs.org Such studies have revealed that the main-chain peptide conformations of the cationic and zwitterionic forms of L-alanyl-L-alanine are similar, while the anionic form adopts an additional, equally populated conformer in solution.

Solid-state NMR (ssNMR) provides atomic-resolution information about the structure and dynamics of this compound in its crystalline form. researchgate.net Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise broaden the NMR signals in solid samples, resulting in high-resolution spectra. researchgate.net Cross-polarization (CP)-MAS NMR spectra can distinguish between the L- and DL-forms of alanine based on differences in ¹³C chemical shifts. mdpi.com

Typical ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

AtomChemical Shift (ppm)
Cα (C2)53.2
Cβ (C1)18.83
C' (C3)178.56
Hα (H10)3.771
Hβ (H9)1.471

Note: Chemical shifts can vary depending on the solvent, pH, and temperature. The values presented are typical for this compound in D₂O at a pH of 7.4 and a temperature of 298K, referenced to DSS. bmrb.io

Mass Spectrometry (MS) and Chromatography

Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC), is a cornerstone for the sensitive and specific analysis of this compound.

LC-MS/MS Methods for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of this compound in complex biological matrices such as plasma, urine, and cell extracts. sciex.comrestek.com This technique combines the separation power of LC with the mass-resolving capability of tandem MS.

In a typical LC-MS/MS workflow, this compound is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the this compound molecules are ionized. The resulting ions are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the characteristic fragment ions are detected in the second mass analyzer (Q3). anaquant.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides excellent specificity and sensitivity for quantification. anaquant.comnih.gov

LC-MS/MS methods have been developed for the rapid and direct analysis of dozens of amino acids, including this compound, without the need for derivatization. sciex.comrestek.com The separation of isobaric compounds, such as leucine (B10760876) and isoleucine, which have the same mass, is crucial and can be achieved with appropriate chromatographic conditions. restek.com

Example of MRM Transitions for this compound Analysis

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
90.144.017

Note: The specific m/z values and collision energies can vary depending on the instrument and experimental conditions. sciex.com

Derivatization Strategies for Enhanced Detection

To improve the chromatographic properties and detection sensitivity of this compound, especially in gas chromatography-mass spectrometry (GC-MS) and sometimes in LC-MS, derivatization is often employed. Derivatization involves chemically modifying the analyte to make it more volatile or to introduce a tag that enhances its ionization efficiency or detectability. shimadzu.com

A variety of reagents are available for the pre-column or post-column derivatization of amino acids. shimadzu.comthermofisher.com Common strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amino and carboxyl groups with nonpolar silyl (B83357) groups, increasing volatility for GC analysis.

Acylation and Esterification: These methods also serve to increase the volatility of amino acids for GC-MS.

Labeling with fluorescent or UV-active tags: Reagents such as dansyl chloride, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and phenyl isothiocyanate (PITC) attach a chromophore or fluorophore to the amino acid, enhancing its detection by UV or fluorescence detectors in HPLC. shimadzu.comcreative-proteomics.com

Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a chiral derivatizing agent used to separate D- and L-amino acid enantiomers. springernature.comnih.gov

Recently, novel derivatization methods continue to be developed. For example, urea (B33335) has been used as a practical derivatization agent for the LC-MS analysis of amino acids. nih.gov The choice of derivatization strategy depends on the analytical platform being used and the specific requirements of the study. nih.gov

Analysis in Complex Biological and Environmental Matrices

The accurate quantification and identification of (2S)-2-azaniumylpropanoate in intricate biological and environmental samples present significant analytical challenges due to the presence of numerous interfering substances. nih.govmdpi.comresearchgate.net Overcoming these challenges requires highly selective and sensitive analytical techniques.

A prevalent and powerful method involves the use of hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). nih.gov This approach is particularly effective for polar molecules like (2S)-2-azaniumylpropanoate. To enhance selectivity and concentrate the analyte from complex matrices such as river water, cyanobacteria, and biofilms, a solid-phase extraction (SPE) step using a mixed-mode sorbent is often employed prior to LC-MS/MS analysis. nih.gov This sample preparation is crucial for removing matrix components that could interfere with the analysis. nih.gov

The stability of (2S)-2-azaniumylpropanoate during sample collection, processing, and storage is a critical factor that can affect the accuracy of quantitative analysis. nih.gov For instance, the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of interest, in environmental samples has highlighted the potential for false positives when using derivatization with fluorescent compounds followed by reversed-phase liquid chromatography. nih.gov This underscores the importance of using highly selective, underivatized methods like HILIC-MS/MS for reliable quantification. nih.gov

Advanced analytical chemistry provides a suite of tools for monitoring pollutants in various environmental settings. azolifesciences.com Techniques such as high-resolution mass spectrometry (HRMS) have become indispensable for identifying and quantifying trace levels of contaminants. azolifesciences.com The data generated from these analyses are fundamental for establishing environmental regulations and ensuring public health. azolifesciences.com

Table 1: Analytical Methods for (2S)-2-Azaniumylpropanoate in Complex Matrices

Analytical TechniqueSample MatrixKey Features
HILIC-MS/MSRiver water, cyanobacteria, biofilmHigh selectivity and sensitivity for underivatized polar analytes. nih.gov
Solid-Phase Extraction (SPE)Environmental and biological samplesConcentrates the analyte and removes interfering matrix components. nih.gov
LC-MS/MSBiological matricesA primary tool for quantitative analysis, though analyte stability is a key consideration. nih.gov

Isomeric Separation and Chiral Purity Determination

As a chiral molecule, the separation of (2S)-2-azaniumylpropanoate from its D-enantiomer is crucial in many fields, particularly in pharmaceuticals, where the chirality of a molecule can dramatically impact its biological activity. skpharmteco.com Several chromatographic techniques have been developed for the effective separation and determination of the enantiomeric purity of amino acids.

Gas chromatography (GC) on a chiral stationary phase, such as Chirasil-Val, is a well-established method for separating amino acid enantiomers after derivatization to their N-trifluoroacetyl isopropyl esters. capes.gov.br Another approach involves chiral derivatization with reagents like ethyl chloroformate and 2-chloropropanol, followed by separation of the resulting diastereomers on a non-chiral GC column. nih.gov

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for chiral separations. skpharmteco.com Reversed-phase HPLC using a chiral copper-L-proline complex in the mobile phase has demonstrated clear resolution of α-amino acid enantiomers. capes.gov.br Direct analysis of underivatized amino acids is often preferred to avoid potential side reactions and impurities from derivatization steps. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly suitable for this purpose as they are compatible with both organic and aqueous mobile phases, making them ideal for separating polar, ionic compounds like (2S)-2-azaniumylpropanoate. It's a notable characteristic of these columns that the D-enantiomer is typically more strongly retained than the L-enantiomer.

For complex biological samples, serially connected dual-column HPLC systems, combining an achiral and a chiral column, can provide efficient enantioseparation of native amino acids. ankara.edu.tr The determination of chiral purity is a critical quality attribute for synthetic peptides. nih.gov A direct chiral HPLC-ESI-MS/MS method allows for the rapid and accurate determination of amino acid chiral purity in hydrolyzed peptide samples. nih.gov

Table 2: Techniques for Isomeric Separation and Chiral Purity of Alanine

TechniqueMethodKey Features
Gas Chromatography (GC)Derivatization followed by separation on a chiral stationary phase (e.g., Chirasil-Val). capes.gov.brEffective for volatile derivatives of amino acids.
High-Performance Liquid Chromatography (HPLC)Reversed-phase with chiral mobile phase additives (e.g., copper-L-proline). capes.gov.brAllows for the separation of underivatized amino acids.
Chiral Stationary Phases (CSPs)Direct analysis on macrocyclic glycopeptide-based CSPs. Enables separation without derivatization, with the D-enantiomer often being more retained.
HPLC-ESI-MS/MSDirect analysis of hydrolyzed peptides. nih.govProvides high sensitivity and accuracy for chiral purity determination in complex mixtures.

Vibrational Spectroscopy (Raman, FTIR, VCD)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD), are powerful non-destructive tools for investigating the structural and conformational properties of (2S)-2-azaniumylpropanoate.

Inter- and Intramolecular Hydrogen Bonding Analysis

In the solid state, (2S)-2-azaniumylpropanoate exists as a zwitterion, and its structure is significantly influenced by hydrogen bonding. nih.govrsc.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to analyze the influence of pH on the solid-state structure of this compound. nih.gov In its zwitterionic form (at pH 6), intermolecular hydrogen bonds between the ammonium (B1175870) (NH3+) and carboxylate (COO-) groups are predominant. nih.gov In contrast, the cationic form at pH 1 features hydrogen bonds between carboxylic acid (COOH) groups, leading to dimer formation. nih.gov The anionic form at pH 13 exhibits strong electrostatic interactions between the COO- groups and counterions. nih.gov Neutron powder diffraction studies have also confirmed that the strongest intermolecular interactions in crystalline this compound are three N–H⋯O hydrogen bonds. rsc.org

Conformational Studies in Different Phases

The conformation of (2S)-2-azaniumylpropanoate can vary depending on its physical state (gas, solution, or solid). In the gas phase, the neutral form is more stable than the zwitterionic form, a trend that is reversed in aqueous solution or in the crystalline state. researchgate.net The jet-cooled rotational spectrum of neutral alanine has revealed the existence of at least two stable conformers in the gas phase, stabilized by different intramolecular hydrogen bonds. acs.org

High-pressure Raman spectroscopy and neutron powder diffraction studies have been employed to investigate conformational changes in the solid state. rsc.orgresearchgate.net While initial Raman studies suggested phase transitions at approximately 2 GPa and 9 GPa, subsequent diffraction experiments indicated that the structure remains in a compressed orthorhombic phase throughout this pressure range. rsc.orgresearchgate.net The spectroscopic changes observed around 2 GPa are likely due to a conformational change at the ammonium group rather than a full phase transition. rsc.orgresearchgate.net

Chiroptical Properties and Enantiomeric Discrimination

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like (2S)-2-azaniumylpropanoate. acs.orgmdpi.comacs.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint of a molecule's absolute configuration and conformation in solution. acs.orgdtu.dk

The VCD spectrum of this compound in aqueous solution has been studied extensively, with a focus on including the effects of solute-solvent hydrogen bonds. acs.org As the smallest naturally occurring chiral amino acid, its zwitterionic form is the most stable in water, presenting a single dominant conformer for study. acs.org The experimental VCD spectra of this compound and its deuterated isotopomers in aqueous solution have been successfully reproduced by Density Functional Theory (DFT) calculations. dtu.dk

In the solid state, the VCD spectra of lanthanide complexes with L- and D-alanine have been investigated. mdpi.com These studies revealed that even though the complexes have similar crystal structures, their VCD spectra show correlations with the lanthanide-oxygen bond distances, demonstrating the lanthanide contraction effect in VCD spectroscopy for the first time. mdpi.com The VCD spectra of the enantiomeric complexes display the expected mirror symmetry. mdpi.com

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods, including quantum chemical calculations and molecular dynamics (MD) simulations, provide invaluable insights into the structure, properties, and dynamics of (2S)-2-azaniumylpropanoate at the atomic level.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been widely applied to study various aspects of this compound. researchgate.netillinois.edu These calculations can predict optimized geometries, vibrational frequencies, and energies for different conformers in the gas phase and in solution. researchgate.netacs.org For example, DFT calculations have been used to investigate changes in dihedral angles, intramolecular hydrogen bonding, and formation energies during the structural optimization of this compound pentamer models. Such calculations have also been employed to study the formation of alanine in the interstellar medium. researchgate.net Furthermore, quantum chemical methods are used to calculate NMR shielding tensors, which are sensitive to the backbone and side-chain torsion angles, providing a powerful tool for structure determination. illinois.edu

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.commdpi.com All-atom MD simulations with explicit solvent have been used to investigate the conformational entropy of alanine in the denatured state of peptides, providing insights into its helix-stabilizing propensity. These simulations can help to understand how the molecule interacts with its environment, such as the organization of water molecules around its hydrophilic sites. researchgate.net Born-Oppenheimer molecular dynamics simulations have been used to study the activation of related molecules on catalytic surfaces. mdpi.com The combination of quantum mechanics and molecular mechanics (QM/MM) is a powerful approach for studying solvated molecules, providing accurate predictions of spectroscopic properties like VCD and NMR spectra. acs.org

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure

The precise determination of the molecular structure of (2S)-2-azaniumylpropanoate is fundamental to understanding its chemical and biological properties. Ab initio and Density Functional Theory (DFT) methods are powerful computational tools that solve the electronic structure of the molecule from first principles, providing highly accurate geometric parameters.

Researchers have extensively used these methods to calculate the optimized geometry of this compound. High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] combined with large basis sets such as cc-pVTZ, have been employed to determine its equilibrium structure in the gas phase. acs.orgcomporgchem.com DFT methods, particularly using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are also widely used to achieve a balance between computational cost and accuracy.

These computational studies provide detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformers. The optimized structures serve as the foundation for further computational analyses, including vibrational frequency calculations and simulations of molecular interactions.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of (2S)-2-azaniumylpropanoate (Conformer I) using CCSD(T)/cc-pVTZ.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)N-Cα1.456
Bond Length (Å)Cα-C'1.529
Bond Length (Å)Cα-Cβ1.527
Bond Length (Å)C'=O1.213
Bond Length (Å)C'-OH1.359
Bond Angle (°)N-Cα-C'110.5
Bond Angle (°)N-Cα-Cβ111.1
Bond Angle (°)Cα-C'-O111.9
Bond Angle (°)O=C'-OH124.5

Conformational Landscapes and Energy Minimization

(2S)-2-azaniumylpropanoate is a flexible molecule with several rotatable bonds, leading to a complex potential energy surface (PES) with multiple local minima, each corresponding to a stable conformer. aip.org Computational methods are essential for exploring this conformational landscape and identifying the most stable structures.

Theoretical calculations have identified numerous conformers of this compound in the gas phase. aip.org The relative energies of these conformers are often very small, posing a significant challenge for accurate computational prediction. comporgchem.com Studies using high-level ab initio methods have focused on the lowest-lying conformers, which are nearly isoenergetic. acs.org

The two most stable conformers in the gas phase, often denoted as Conformer I and Conformer IIa, differ primarily in the orientation of the carboxyl and amino groups, which influences the intramolecular hydrogen bonding patterns. acs.orgaip.org Conformer I is characterized by an O-H···N hydrogen bond, while Conformer IIa features an N-H···O=C interaction. Focal point analyses have pinpointed the energy difference between these conformers to be extremely small, with Conformer I being slightly more stable. acs.orgcomporgchem.com The inclusion of zero-point vibrational energy further stabilizes Conformer I relative to Conformer IIa. acs.orgcomporgchem.com

Table 2: Calculated Relative Energies of Low-Lying (2S)-2-azaniumylpropanoate Conformers.
ConformerComputational MethodRelative Energy (kJ mol⁻¹)Reference
Ala-IFocal Point Analysis0.00 acs.org
Ala-IIAFocal Point Analysis0.45 acs.org
Ala-I (with ZPVE)Focal Point Analysis0.00 comporgchem.com
Ala-IIA (with ZPVE)Focal Point Analysis2.11 comporgchem.com

Intermolecular Interactions and Solvation Effects

In condensed phases, the structure and behavior of (2S)-2-azaniumylpropanoate are dominated by intermolecular interactions, particularly with solvent molecules like water. In its crystalline form and in aqueous solution, this compound exists as a zwitterion (⁺H₃N-CH(CH₃)-COO⁻), where the amino group is protonated and the carboxyl group is deprotonated.

Computational studies, including molecular dynamics (MD) simulations and quantum mechanical calculations, have provided detailed insights into the solvation of this compound. These studies investigate the structure of the hydration shell and the nature of hydrogen bonds between the zwitterion and surrounding water molecules. researchgate.netresearchgate.net

The charged functional groups (ammonium -NH₃⁺ and carboxylate -COO⁻) are the primary sites for hydrogen bonding. MD simulations show that the first hydration shell around these hydrophilic groups is highly ordered and relatively rigid. researchgate.net In contrast, the hydration shell around the hydrophobic methyl side chain is less structured. researchgate.net Quantum mechanical calculations on small this compound-water clusters have shown that water molecules can form bridging hydrogen bonds with the carboxylic group, acting as both proton donors and acceptors. nih.gov These interactions are crucial for stabilizing the zwitterionic form in solution, which is unstable in the gas phase. researchgate.net

Simulation of Adsorption onto Mineral Surfaces

The interaction of (2S)-2-azaniumylpropanoate with mineral surfaces is a critical area of research, with implications for geochemistry, the origins of life, and materials science. Computational simulations, particularly DFT calculations, are instrumental in elucidating the mechanisms of adsorption at the atomic level.

Studies have simulated the adsorption of this compound on a variety of mineral surfaces, including calcite (CaCO₃), olivine (B12688019), montmorillonite (B579905), zinc oxide (ZnO), and sphalerite (ZnS). tandfonline.comcambridge.orgcambridge.orgresearchgate.netelsevierpure.com These simulations determine the most stable adsorption geometries and calculate the corresponding adsorption energies.

On the calcite {104} surface, DFT calculations show that the primary interaction is between the carboxylate group of the zwitterionic alanine and the surface calcium ions. tandfonline.comcarnegiescience.eduacs.org The calculated binding energy for this interaction is significant, indicating strong physisorption. acs.org Similarly, on the ZnO(1010) surface, stable dissociative adsorption occurs, forming a carboxylate species bound to the surface. elsevierpure.com Studies on olivine and montmorillonite surfaces also show that adsorption is energetically favorable, with electrostatic forces and cation exchange being the proposed mechanisms. cambridge.orgcambridge.org These computational findings are often correlated with experimental sorption data to provide a comprehensive understanding of the surface interactions. cambridge.orgcambridge.org

Table 3: Calculated Adsorption/Binding Energies of (2S)-2-azaniumylpropanoate on Various Mineral Surfaces.
Mineral SurfaceComputational MethodAdsorption/Binding Energy (eV)Reference
Calcite {104}DFT-2.16 acs.org
Calcite (2131)DFT~ -2.05 (47.2 kcal/mol) carnegiescience.edu
ZnO(1010) (bidentate)DFT1.75 elsevierpure.com
Pyrite (111)DFT-1.31 (L-Ala) researchgate.net
Pyrite (200)DFT-0.57 (L-Ala) researchgate.net

Supramolecular Chemistry and Self Assembly of 2s 2 Azaniumylpropanoate Systems

Self-Assembly of (2S)-2-Azaniumylpropanoate Derivatives

The self-assembly of (2S)-2-azaniumylpropanoate derivatives is a process driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. By chemically modifying the core L-alanine structure, researchers can tune these interactions to direct the assembly process, leading to a variety of ordered nanostructures and materials. The balance between hydrophilic and hydrophobic components in these derivatives is crucial for their aggregation behavior in different media. researchmap.jp

The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of creating functional materials. (2S)-2-azaniumylpropanoate derivatives have been shown to self-assemble into a diverse array of nanostructures. The specific morphology of the resulting assembly is highly dependent on the molecular structure of the derivative and the surrounding environmental conditions.

Commonly observed nanostructures include:

Helical and Sheet-Like Aggregates: Derivatives of this compound have been observed to form helical or sheet-like structures. nih.gov These aggregates arise from the directional nature of hydrogen bonds and the chirality of the parent molecule, which imparts a twist to the growing assembly. nih.gov

Bilayer Aggregates: Simple mono-chain this compound derivatives can self-assemble into bilayer structures in various organic liquids. rsc.org This assembly is driven by intermolecular hydrogen bonding and homochiral effects, with van der Waals interactions helping to interlock the resulting aggregates. rsc.org

Nanotubes: While the simplest peptide building block known for forming nanotubes is diphenylalanine, the principles of hydrogen bonding and π-π stacking that drive this assembly are applicable to other peptide-based systems, including those incorporating this compound. nih.gov

Interdigitated Bilayer Structures: X-ray diffraction studies on this compound alkyl ester hydrochlorides have revealed that their alkyl chains pack in a tilted, interdigitated bilayer format, a structural motif that persists across a homologous series of these compounds. nih.gov

Certain derivatives of (2S)-2-azaniumylpropanoate act as low-molecular-weight gelators, capable of immobilizing solvent molecules to form gels. This process is a macroscopic manifestation of the microscopic self-assembly of the gelator molecules into a three-dimensional network.

The gelation ability is highly sensitive to the molecular structure of the this compound derivative. For instance, studies have shown that introducing rigid moieties like an acetylene (B1199291) group or an aromatic ring into the molecular core can significantly influence the gelation performance by affecting molecular recognition. researchmap.jp this compound derivatives have been identified as particularly effective gelators, often forming stable gels at low concentrations. researchmap.jpnih.gov For example, N-stearoyl-L-alanine methyl ester (SAM) has demonstrated the ability to gel various pharmaceutical oils, with the best performance observed in soybean oil. nih.gov The thermal stability of these gels can be controlled by altering the concentration of the gelator. nih.gov

The mechanism of gelation involves the initial self-assembly of the derivatives into fibrous structures through processes of self-molecular recognition. researchmap.jp These fibers then entangle and interact to form a network that traps the solvent, leading to the formation of a gel.

Table 1: Gelation Properties of Selected this compound Derivatives

Derivative Solvent Minimum Gelation Concentration (g/L)
2 (a mono-chain this compound derivative) Carbon Tetrachloride 7
2 (a mono-chain this compound derivative) Benzene 4
2 (a mono-chain this compound derivative) Toluene 5
2 (a mono-chain this compound derivative) o-Xylene 5
2 (a mono-chain this compound derivative) Mesitylene 4

Data sourced from a study on mono-chain this compound derivatives. rsc.org

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of (2S)-2-azaniumylpropanoate, this principle is fundamental to both its self-assembly and its interaction with other molecules in host-guest systems. The process of self-assembly itself is a form of "self-molecular recognition," where molecules of the same type selectively bind to each other to form larger, ordered structures. researchmap.jp

Beyond self-assembly, this compound derivatives can be incorporated into more complex supramolecular hosts. These hosts, often macrocyclic molecules, possess cavities or binding sites that can selectively recognize and bind guest molecules. The specific geometry and chemical nature of the this compound unit within the host can impart chirality and specific interaction points, enabling the selective recognition of complementary guests. This is a key principle in designing molecular sensors and systems for selective separation. nih.govrsc.org

Chiral Recognition and Enantioselective Interactions

The intrinsic chirality of (2S)-2-azaniumylpropanoate makes it a valuable component for studying and achieving chiral recognition—the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. This phenomenon is critical in many biological processes and has significant applications in fields like enantioselective separation and catalysis. rsc.org

Chiral recognition is often studied within the framework of host-guest chemistry, where a chiral host molecule (receptor) selectively binds one enantiomer of a chiral guest over the other. acs.org Systems incorporating this compound or its derivatives can act as either the host or the guest.

For example, research has explored the chiral recognition between this compound peptides and the enantiomers of tryptophan in the gas phase. nih.gov In another approach, metal-organic frameworks (MOFs) containing L-phenylalanine have been designed to create a chiral microenvironment. These MOFs have been used to experimentally study the chiral recognition mechanisms for other amino acids like alanine (B10760859) and leucine (B10760876), demonstrating the potential for creating materials for enantioselective separations. researchgate.net The formation of diastereomeric complexes through non-covalent interactions is a common requirement for effective chiral discrimination in these systems. researchgate.net

When a chiral molecule interacts with an achiral one, it can induce a chiral response in the achiral species. This phenomenon, known as induced chirality, can be detected using chiroptical spectroscopy techniques like Circular Dichroism (CD). nih.gov

In the context of (2S)-2-azaniumylpropanoate, its interaction with other molecules can lead to observable induced chiroptical effects. For instance, studies on the complexation of lanthanide ions with this compound have utilized Vibrational Circular Dichroism (VCD) to probe the structure of the resulting chiral complexes. mdpi.com The VCD spectra of these complexes reveal patterns that are sensitive to small changes in the coordination environment around the lanthanide ion. mdpi.com

Furthermore, Photoelectron Circular Dichroism (PECD) has been used to study aqueous-phase alanine. nih.gov This technique has shown that the chiroptical response is sensitive to the molecule's protonation state, which changes with the pH of the solution. nih.gov Host-guest complexation provides a powerful method for amplifying the chiroptical signals of cryptochiral molecules (molecules with subtle chirality). A hydrogen-bonded macrocycle, for example, can produce a CD response when it forms a complex with certain L-α-amino acid esters, demonstrating a transfer of chirality from the guest to the host. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
(2S)-2-Azaniumylpropanoate (this compound)
This compound alkyl ester hydrochlorides
N-stearoyl-L-alanine methyl ester (SAM)
Diphenylalanine
Tryptophan
L-phenylalanine

Design of (2S)-2-Azaniumylpropanoate-Based Supramolecular Architectures

The design of supramolecular architectures based on this compound is a testament to the power of understanding and manipulating intermolecular forces. The inherent properties of the this compound molecule, including its chirality, amphiphilic nature, and capacity for hydrogen bonding, provide a versatile toolkit for the construction of a wide array of complex structures.

At the heart of this compound's self-assembly capabilities lies its zwitterionic nature. In its physiological state, the amine group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), creating a molecule with both a positive and a negative charge. This charge separation, combined with the methyl side chain, allows for a delicate interplay of electrostatic interactions, hydrogen bonding, and hydrophobic forces. These non-covalent interactions are the driving forces behind the spontaneous organization of individual this compound molecules into larger, well-defined assemblies.

Researchers have demonstrated the ability to control the self-assembly process by manipulating various environmental factors. The pH of the solution, for instance, can alter the protonation state of the amine and carboxyl groups, thereby influencing the electrostatic interactions and the resulting supramolecular structure. Similarly, temperature and concentration can affect the thermodynamics of self-assembly, leading to the formation of different morphologies.

The specific arrangement of this compound molecules within these supramolecular structures can give rise to a variety of forms, including nanofibers, nanotubes, and vesicles. These nanoscale architectures have potential applications in fields ranging from materials science to drug delivery. The precise control over the size, shape, and stability of these assemblies is a key focus of ongoing research.

A summary of key intermolecular interactions and their influence on the design of this compound-based supramolecular architectures is presented in the table below.

Intermolecular InteractionRole in Supramolecular DesignResulting Architectures
Hydrogen Bonding Primary driving force for the formation of ordered structures. Occurs between the protonated amine and deprotonated carboxyl groups of adjacent molecules.Nanofibers, nanotubes, sheets
Electrostatic Interactions Attractive and repulsive forces between the charged groups of the zwitterionic this compound molecules.Vesicles, micelles
Hydrophobic Interactions The methyl side chains of this compound molecules tend to cluster together to minimize contact with water, influencing the packing of the molecules.Contributes to the stability of various architectures
Van der Waals Forces Weak, short-range attractive forces that contribute to the overall stability of the self-assembled structures.Fine-tunes molecular packing

The design of these supramolecular systems is not limited to pure this compound. Researchers are actively exploring the co-assembly of this compound with other molecules, including other amino acids, polymers, and nanoparticles. This approach allows for the creation of hybrid materials with tailored properties and functionalities. By strategically combining different molecular components, it is possible to create even more complex and sophisticated supramolecular architectures with a wider range of potential applications.

The study of this compound's supramolecular chemistry and self-assembly provides valuable insights into the fundamental principles that govern the organization of matter at the molecular level. This knowledge is not only crucial for understanding biological processes but also paves the way for the development of new and innovative materials with precisely controlled structures and functions.

Advanced Research Applications of 2s 2 Azaniumylpropanoate in Biomedical and Biotechnological Fields

Metabolic Engineering for Enhanced (2S)-2-Azaniumylpropanoate Production

The industrial demand for (2S)-2-azaniumylpropanoate has driven the development of sustainable and efficient production methods. nih.gov Microbial fermentation using metabolically engineered microorganisms offers a promising alternative to traditional chemical synthesis, which relies on petroleum-based substrates. oup.comnih.gov

Microbial Fermentation Strategies (e.g., Escherichia coli, Corynebacterium glutamicum)

Escherichia coli and Corynebacterium glutamicum are two of the most extensively engineered microorganisms for the production of (2S)-2-azaniumylpropanoate. bohrium.comcabidigitallibrary.org

In E. coli, a common strategy involves redirecting the carbon flux from glycolysis towards (2S)-2-azaniumylpropanoate synthesis. One successful approach involved replacing the native D-lactate dehydrogenase gene with an alanine (B10760859) dehydrogenase gene from Geobacillus stearothermophilus. nih.gov This modification links the production of (2S)-2-azaniumylpropanoate to cell growth under anaerobic conditions, enabling metabolic evolution strategies to select for strains with higher yields. bohrium.comnih.gov Further genetic modifications, such as deleting the methylglyoxal (B44143) synthase gene (mgsA) to reduce lactate (B86563) byproduct formation and the catabolic alanine racemase gene (dadX) to prevent conversion to D-alanine, have significantly improved production titers and chiral purity. nih.gov

Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, has also been engineered for enhanced (2S)-2-azaniumylpropanoate yields. researchgate.net One novel strategy involves disrupting fatty acid biosynthesis to redirect metabolic flux. Deletion of the fasB gene, involved in fatty acid synthesis, was shown to upregulate the expression of genes related to (2S)-2-azaniumylpropanoate synthesis. researchgate.netbohrium.com Combining this with the overexpression of a Bacillus subtilis alanine dehydrogenase (alaD) and an E. coli alanine export protein (alaE) has led to substantial increases in production. researchgate.net

Below is a data table summarizing the production of (2S)-2-azaniumylpropanoate in engineered microbial strains.

Engineered MicroorganismGenetic Modification StrategyFinal Titer (g/L)Fermentation Time (h)
Escherichia coli XZ132Replacement of D-lactate dehydrogenase with alanine dehydrogenase, deletion of mgsA and dadX~114 (1279 mmol)48
Corynebacterium glutamicum ΔfasB/pJYW-5-alaDEDeletion of fasB (fatty acid synthesis), overexpression of alaD (alanine dehydrogenase) and alaE (alanine exporter)69.960

Enzyme Engineering for Biocatalysis

Enzyme engineering is a cornerstone of modern biocatalysis, aiming to improve the stability, activity, and selectivity of enzymes used in industrial synthesis. bohrium.comtudelft.nl For (2S)-2-azaniumylpropanoate production, L-alanine dehydrogenase (L-ALD) is a key enzyme that catalyzes the reductive amination of pyruvate (B1213749). oup.comnih.gov Introducing a highly active L-ALD into host microorganisms is a common and effective strategy. nih.gov

Research has focused on identifying and characterizing L-ALDs from various sources with desirable properties for industrial applications. For example, the alanine dehydrogenase from Geobacillus stearothermophilus has been successfully used in engineered E. coli for its high expression and activity during anaerobic fermentation. nih.gov Further engineering of these enzymes through techniques like directed evolution or rational design can enhance their catalytic efficiency and stability under process conditions.

Process Optimization for Industrial Scale-Up

Translating laboratory-scale success to industrial-scale production requires rigorous optimization of the fermentation process. oup.com Key parameters that are fine-tuned include nutrient feed strategies, pH, temperature, and aeration. For anaerobic fermentation processes, such as those developed for E. coli, maintaining strict anaerobic conditions is crucial for directing the carbon flux towards (2S)-2-azaniumylpropanoate. bohrium.comnih.gov

Fed-batch fermentation is a common strategy to achieve high cell densities and product titers. researchgate.net In this approach, nutrients like glucose are fed into the bioreactor over time to prevent substrate inhibition and maintain optimal growth and production rates. For instance, supplementing glucose during the fermentation of engineered C. glutamicum was critical to reaching high titers of (2S)-2-azaniumylpropanoate. researchgate.netbohrium.com The development of robust and scalable fermentation processes has enabled the commercial production of (2S)-2-azaniumylpropanoate, making it the first amino acid to be industrially produced via anaerobic fermentation. nih.govbohrium.com

Role in Cellular Signaling and Disease Mechanisms

(2S)-2-azaniumylpropanoate is an important signaling molecule, particularly in the context of metabolic regulation and diseases like diabetes.

Pancreatic Beta-Cell Function and Insulin (B600854) Secretion Regulation

(2S)-2-azaniumylpropanoate is a potent stimulator of insulin secretion from pancreatic beta-cells. nih.gov Its mechanism of action is multifactorial and involves both its metabolism and its transport into the cell. portlandpress.combioscientifica.com

There are three primary ways amino acids can trigger insulin release:

Direct depolarization of the cell membrane by cationic amino acids. portlandpress.comdiabetesjournals.org

Metabolism of the amino acid, leading to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels and leads to membrane depolarization. diabetesjournals.orgdiabetesjournals.org

Co-transport with sodium (Na+) ions, which also causes membrane depolarization. portlandpress.comdiabetesjournals.org

(2S)-2-azaniumylpropanoate stimulates insulin secretion through both metabolism-dependent and -independent pathways. portlandpress.com Its co-transport with Na+ leads to rapid membrane depolarization, triggering the influx of calcium ions (Ca2+), a key step in insulin exocytosis. portlandpress.com Additionally, it is metabolized within the beta-cell, contributing to a rise in the ATP/ADP ratio, further promoting insulin release. diabetesjournals.orgnih.gov Studies have shown that (2S)-2-azaniumylpropanoate can synergistically enhance glucose-stimulated insulin secretion by increasing glucose metabolism within the beta-cells. diabetesjournals.orgnih.gov

Amino Acid-Induced Desensitization Phenomena

While acute exposure to (2S)-2-azaniumylpropanoate stimulates insulin secretion, prolonged exposure can lead to a phenomenon known as desensitization, or tachyphylaxis, where the beta-cell response to the amino acid is significantly reduced. portlandpress.comnih.gov

Research has shown that culturing pancreatic beta-cells with high concentrations of (2S)-2-azaniumylpropanoate for extended periods (e.g., 18-24 hours) markedly suppresses subsequent insulin secretion when acutely stimulated with the same amino acid. portlandpress.comnih.gov This desensitization is specific to (2S)-2-azaniumylpropanoate, as the cells' response to other secretagogues like glucose or potassium chloride remains largely unaffected. portlandpress.comnih.gov

The underlying mechanisms for this desensitization involve alterations in cellular metabolism and ion handling. portlandpress.comnih.gov Prolonged exposure to (2S)-2-azaniumylpropanoate can lead to a reduced Ca2+ influx upon acute stimulation and a decrease in cellular ATP levels. portlandpress.comnih.gov This suggests that chronic overstimulation can impair the very pathways that are acutely activated to trigger insulin release. nih.gov Interestingly, this desensitization is reversible; after a recovery period in a medium without elevated (2S)-2-azaniumylpropanoate, the insulin secretory response can be partially restored. portlandpress.com

The table below summarizes findings on the effects of prolonged (2S)-2-azaniumylpropanoate exposure on beta-cell function.

Experimental ConditionObservationImplication
18h culture with 10 mM (2S)-2-azaniumylpropanoate74% reduction in acute (2S)-2-azaniumylpropanoate-induced insulin secretion. portlandpress.comDesensitization of the secretory pathway specific to the amino acid.
18h culture with 10 mM (2S)-2-azaniumylpropanoateSignificant reduction in (2S)-2-azaniumylpropanoate-induced increase in intracellular Ca2+. portlandpress.comImpaired calcium signaling is a key mechanism of desensitization.
24h culture with 10 mM (2S)-2-azaniumylpropanoateSubstantial changes in the expression of genes related to cellular signaling, metabolism, and stress response. nih.govChronic exposure leads to broad transcriptional adaptations in the beta-cell.
18h culture with 10 mM (2S)-2-azaniumylpropanoate followed by 18h recoveryPartial restoration of insulin secretory response. portlandpress.comThe desensitization phenomenon is reversible.

Link to Metabolic Disorders

(2S)-2-azaniumylpropanoate, commonly known as this compound, plays a significant role in various metabolic processes, and alterations in its metabolism are increasingly linked to several metabolic disorders. draxe.com Research indicates a connection between disturbed this compound metabolism and conditions such as type 2 diabetes, insulin resistance, and nonalcoholic fatty liver disease (NAFLD). creative-proteomics.comnih.gov In individuals with these conditions, changes in the production and utilization of this compound can contribute to the dysregulation of glucose homeostasis. creative-proteomics.com

Specifically, increased this compound production in peripheral tissues like muscle can worsen hyperglycemia by providing more substrate for gluconeogenesis in the liver. creative-proteomics.com Studies have noted that elevated levels of alanine aminotransferase (ALT), an enzyme central to this compound metabolism, are often seen in conditions like metabolic syndrome, which encompasses insulin resistance, obesity, and dyslipidemia. creative-proteomics.comnih.gov This suggests that impaired this compound metabolism may contribute to the accumulation of fat in the liver and subsequent inflammation. creative-proteomics.com A metabolomic analysis of urine from individuals with Type 2 diabetes revealed that major metabolic disturbances occurred in amino acid metabolism, with an increased excretion of this compound, among other amino acids. portlandpress.com The long-term consequences of such altered amino acid concentrations on pancreatic β-cells have been a subject of investigation, with some studies indicating that prolonged exposure to this compound can induce desensitization and other detrimental effects on these insulin-secreting cells. portlandpress.com

Development of (2S)-2-Azaniumylpropanoate-Based Biomaterials

The unique properties of this compound make it a valuable building block for the development of advanced biomaterials with applications in various biomedical and biotechnological fields. Its chirality and ability to form strong hydrogen bonds are leveraged in the synthesis of polymers and nanostructures.

Poly(this compound) (PLA) is a polypeptide that has garnered significant interest as a biomaterial. It serves as a fundamental model in protein science due to its simple, repeating structure. The "poly(this compound) hypothesis" posits that the backbone geometry of any protein can be mimicked by a mechanically stable structure in poly(this compound) of the same residue length. nih.gov This makes PLA an invaluable reference material for theoretical and computational studies aimed at understanding protein energies, structures, and folding dynamics. nih.gov

Beyond its role as a research model, PLA is being explored for creating novel bioplastics. Through chemoenzymatic polymerization, polypeptides containing this compound and nylon units have been synthesized. rsc.org These copolymers exhibit partial melting behavior before thermal degradation, opening possibilities for their use as thermally processable and environmentally friendly structural materials. rsc.org Furthermore, this compound-based poly(ester-amide)s (PEAs) have been synthesized and show promise as biomaterials. The inclusion of this compound's methyl side group increases the glass transition temperature and improves solubility in organic solvents, which is advantageous for creating drug delivery systems like microspheres.

The spontaneous organization of peptides into well-defined nanostructures is a cornerstone of bottom-up fabrication in nanotechnology. nih.gov These self-assembled structures, which can form nanofibers, nanotubes, and nanoparticles, are highly attractive for biomedical applications due to their biocompatibility, chemical diversity, and capacity for functionalization. nih.govdtu.dk this compound, as a hydrophobic amino acid, plays a role in driving the self-assembly process and enhancing the penetration of these peptide structures into cells. mdpi.com

Self-assembled peptide nanostructures are being extensively researched for applications such as targeted drug delivery, tissue engineering, and regenerative medicine. nih.govacs.orgnih.gov They can be designed to be stimuli-responsive, allowing for the triggered release of drugs at specific disease sites. nih.gov By mimicking the natural extracellular matrix, these materials can support cell adhesion, proliferation, and differentiation, making them ideal scaffolds for tissue repair. acs.orgnih.gov The ability to precisely control the molecular interactions that govern self-assembly allows researchers to create dynamic and adaptive materials for advanced therapeutic strategies. acs.org

Investigation of (2S)-2-Azaniumylpropanoate in Specific Biological Processes

This compound is a key molecule in the physiology of various organisms, from single-celled parasites to bacteria, where it influences bioenergetics, survival, and proliferation.

In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, this compound plays a dual role in its energy metabolism. nih.govnih.gov While it is a major secreted end-product of glucose catabolism when the parasite is in a nutrient-rich environment, under starvation conditions, T. cruzi can take up extracellular this compound and use it as an energy source. nih.govresearchgate.net Once transported back into the cell, this compound can be fully oxidized to CO2, supplying electrons to the mitochondrial electron transport chain for ATP synthesis and extending the parasite's survival. nih.govasm.org

In the bacterial world, this compound is a well-known germinant for spores of various Bacillus species, including Bacillus subtilis. nih.govnih.gov Spore germination is a critical process that allows dormant spores to transition into active, vegetative cells when environmental conditions become favorable. asm.org this compound triggers this process by binding to specific receptors in the spore's inner membrane. asm.org Studies have shown that this compound can significantly promote the growth of Bacillus strains that have a high germination response to it. nih.gov This germination-inducing property is crucial for the probiotic function of some Bacillus strains and is also a key factor that must be metabolically regulated during the spore formation process to prevent premature germination. nih.govasm.org

Research has revealed that this compound possesses significant anti-proliferative and anti-bacterial properties. It has demonstrated the ability to inhibit the in vitro proliferation of human cancer cell lines. nih.gov For example, studies have reported its cytotoxic effects against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 Value (μM)Source
A549Human Lung Adenocarcinoma7.32 nih.govresearchgate.net
MCF-7Human Mammary Gland Adenocarcinoma8.81 nih.govresearchgate.net

In addition to its anti-cancer potential, this compound has shown broad-spectrum anti-bacterial activity. It can inhibit the growth of several important human pathogens in a concentration-dependent manner. nih.govresearchgate.net Pathogens inhibited by this compound include Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae. nih.govresearchgate.net Other research indicates that exogenous this compound can promote the phagocytosis of multidrug-resistant bacteria by macrophages, suggesting a role in enhancing the host immune response to infection. embopress.org Conversely, in some contexts, this compound can protect certain Gram-negative bacteria from the effects of other antibacterial agents that target alanine racemase. nih.gov The incorporation of this compound into metal complexes, such as this compound added copper sulfate (B86663) pentahydrate (LACS), has also been shown to enhance antimicrobial efficacy. wisdomlib.org

Environmental Biogeochemistry of 2s 2 Azaniumylpropanoate

Detection and Quantification in Environmental Matrices

The accurate detection and quantification of L-alanine in environmental samples such as soil, water, and sediments are crucial for understanding its ecological role. Various analytical techniques are employed for this purpose, each presenting unique advantages and challenges depending on the complexity of the sample matrix.

Analyzing this compound in complex environmental matrices is fraught with difficulties that can affect the accuracy and reliability of measurements. A primary challenge is the presence of a vast array of other organic and inorganic compounds that can interfere with the analysis. acs.org

Key challenges include:

Matrix Effects: The co-extraction of substances like humic acids, lipids, and other amino acids can suppress or enhance the analytical signal, leading to inaccurate quantification. In soil analysis, for instance, dissolved organic matter and mineral components like Si4+, Al3+, and Fe3+ are major sources of interference that often necessitate laborious cleanup procedures. acs.org

Low Concentrations: this compound can be present at very low (trace) concentrations in environmental samples, requiring highly sensitive analytical methods for detection.

Extraction Efficiency: The efficiency of extracting this compound from solid matrices like soil and sediment can vary significantly depending on the extraction method and the physicochemical properties of the sample. Traditional methods using ethanol (B145695) or water have been shown to be less effective than alternatives like barium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297) solutions. colostate.edu

Isomer Separation: Distinguishing between this compound and its enantiomer, D-alanine, is often necessary as they can have different biological origins and functions. This requires specific chiral separation techniques.

To ensure the reliability of data, analytical methods for trace detection of this compound must be rigorously validated. This process involves assessing several performance characteristics to demonstrate that the method is fit for its intended purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the sensitive and selective quantification of amino acids. acs.orgresearchgate.net

Method validation typically includes the following parameters:

Selectivity and Specificity: The ability of the method to distinguish this compound from other compounds in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. For instance, validated methods have achieved quantification in the range of a few nanograms per milliliter (ng/mL) in water and nanograms per milligram (ng/mg) in solid matrices. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Linearity and Range: The concentration range over which the method provides a linear response.

Recovery: The efficiency of the extraction procedure, determined by analyzing samples spiked with a known amount of this compound.

A common approach involves derivatization of the amino acid to enhance its detection by fluorescence or mass spectrometry. nih.gov However, recent advancements have focused on methods that can analyze underivatized amino acids to avoid potential biases introduced by the derivatization step. researchgate.netnih.gov

Validated Analytical Methods for this compound Detection
Analytical TechniqueMatrixReported Limit of Quantification (LOQ)Key Advantages
HPLC with Fluorescence DetectionRiver Water~5 ng/mLHigh sensitivity
LC-MS/MSCyanobacteria~2 ng/mg dry weightHigh selectivity and specificity
Gas Chromatography-Mass Spectrometry (GC-MS)Soil Extracts~10 ng/gGood for volatile derivatives

Role in Microbial Ecosystems

Microorganisms are central to the production and consumption of this compound in the environment, playing a critical role in its turnover and its contribution to elemental cycling.

This compound is synthesized and utilized by a wide range of microorganisms in soil and aquatic environments. nih.govresearchgate.net

Production: Many bacteria and fungi produce this compound as a fundamental component of their cellular proteins and peptidoglycan. researchgate.net It is synthesized primarily through the transamination of pyruvate (B1213749), a key intermediate in central metabolism. researchgate.net Some microorganisms can also produce this compound through the action of this compound dehydrogenase. nih.gov

Consumption: this compound is a valuable resource for microorganisms, serving as both a carbon and nitrogen source. researchgate.net For example, bacteria like Bacillus subtilis can utilize this compound for growth. researchgate.net In marine environments, bacteria, particularly from the Gammaproteobacteria class, are known to metabolize D-alanine, a related isomer, highlighting the microbial capacity to utilize different forms of this amino acid. nih.gov The uptake and metabolism of this compound by microbes are rapid, often occurring within minutes to hours, which makes it a dynamic component of the dissolved organic nitrogen pool. researchgate.net

Microbial Processes Involving this compound
Microbial GroupProcessMetabolic PathwayEnvironmental Significance
Various Bacteria (e.g., E. coli, C. glutamicum)ProductionTransamination of PyruvateContributes to the soil and water amino acid pool
Bacillus subtilisConsumptionAlanine (B10760859) DehydrogenaseUtilization as a carbon and nitrogen source
Marine GammaproteobacteriaConsumption (of D-alanine)D-Ala AminotransferaseRecycling of dissolved organic nitrogen in oceans

The microbial turnover of this compound is a key process in the biogeochemical cycling of carbon and nitrogen.

Nitrogen Cycling: As an amino acid, this compound is an important component of the organic nitrogen pool in soils and aquatic systems. usda.gov Its decomposition by microorganisms, a process known as mineralization, releases ammonium (NH₄⁺), a form of inorganic nitrogen that is readily available to plants and other organisms. The enzyme alanine transaminase is pivotal in transferring the amino group from alanine, which can then enter the urea (B33335) cycle in some organisms for nitrogen waste disposal. creative-proteomics.comwikipedia.org This process effectively links the cycling of organic and inorganic nitrogen.

Carbon Cycling: The carbon skeleton of this compound, which is pyruvate, is a central molecule in cellular metabolism. creative-proteomics.com When microorganisms consume this compound, the pyruvate can enter the tricarboxylic acid (TCA) cycle to be oxidized for energy production, releasing carbon dioxide. creative-proteomics.com Alternatively, it can be used as a building block for the synthesis of other organic molecules, including glucose through gluconeogenesis. creative-proteomics.com This metabolic flexibility allows the carbon from this compound to be incorporated into microbial biomass or respired back into the atmosphere. The glucose-alanine cycle, well-studied in vertebrates, illustrates the transport of carbon and nitrogen between tissues, a concept that has parallels in microbial communities where metabolic cross-feeding occurs. wikipedia.orgyoutube.comyoutube.com

The rapid cycling of this compound through microbial communities underscores its importance in regulating nutrient availability and ecosystem productivity.

Compound Names

Systematic NameCommon Name
(2S)-2-azaniumylpropanoateThis compound
Pyruvic acidPyruvate
Ammonia (B1221849)Ammonium
D-GlucoseGlucose

Q & A

Q. What are the established methods for synthesizing (2S)-2-azaniumylpropanoate in high enantiomeric purity?

The synthesis of enantiomerically pure (2S)-2-azaniumylpropanoate (L-alanine) typically involves asymmetric catalysis or enzymatic resolution. A common approach is the Strecker synthesis using chiral catalysts to ensure stereochemical control during α-aminonitrile formation, followed by hydrolysis to the amino acid . For lab-scale production, enzymatic methods using L-specific transaminases or dehydrogenases are preferred due to their high stereoselectivity. Post-synthesis, purification via ion-exchange chromatography (e.g., Dowex 50WX8 resin) ensures removal of D-enantiomers, with final purity verified by polarimetry ([α]D²⁵ = +14.6° in 1 M HCl) .

Q. How can researchers validate the structural integrity of (2S)-2-azaniumylpropanoate in solution?

Validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR (D₂O, 500 MHz): δ 3.45 (q, J = 7.2 Hz, 1H, CH), 1.45 (d, J = 7.2 Hz, 3H, CH₃) .
  • HPLC : Use a chiral column (e.g., Chirobiotic T) with a mobile phase of 20 mM ammonium acetate (pH 6.8) and methanol (90:10). Retention time for the L-enantiomer is 8.2 min .
  • Mass spectrometry : ESI-MS m/z 90.1 [M+H]⁺ confirms molecular weight .

Q. What are the primary applications of (2S)-2-azaniumylpropanoate in cell culture studies?

(2S)-2-azaniumylpropanoate is critical in media formulation for maintaining pH buffering (via its zwitterionic properties) and as a nitrogen source. In hiPSC cultures, concentrations >1.2 M reduce viability to <10%, indicating dose-dependent cytotoxicity . It also serves as a precursor for peptidomimetic drug development, with modifications at the α-carbon explored for enhancing metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for (2S)-2-azaniumylpropanoate under physiological conditions?

Discrepancies in solubility (e.g., 10 mg/mL in PBS vs. 8.7 mg/mL in H₂O at 25°C) arise from ionic strength and buffer composition. To address this:

  • Experimental design : Use isothermal titration calorimetry (ITC) to measure solubility across pH (6.5–7.5) and ionic strengths (0–150 mM NaCl).
  • Data analysis : Apply the Debye-Hückel equation to account for ion interactions, reconciling literature values with experimental results .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using (2S)-2-azaniumylpropanoate derivatives?

Racemization at the α-carbon occurs during coupling under basic conditions. Mitigation approaches include:

  • Activation method : Use HATU/Oxyma Pure instead of DIC/HOBt to reduce base exposure.
  • Temperature control : Perform couplings at 0–4°C.
  • Monitoring : Track racemization via CD spectroscopy (λ = 215 nm for L/D ratio) .

Q. How does the zwitterionic nature of (2S)-2-azaniumylpropanoate influence its interactions with lipid bilayers in molecular dynamics (MD) studies?

MD simulations (AMBER force field) reveal that the zwitterion stabilizes interfacial water layers, increasing membrane dipole potential by ~100 mV. Protonation state (pKa₁ = 2.34, pKa₂ = 9.69) dictates orientation: the ammonium group anchors to phosphate headgroups, while the carboxylate interacts with choline moieties .

Q. What computational tools are recommended for modeling (2S)-2-azaniumylpropanoate in enzyme active sites?

  • Docking : AutoDock Vina with explicit protonation states (AM1-BCC charges).
  • QM/MM : Use Gaussian 16 (DFT/B3LYP) for the ligand and CHARMM36 for the protein.
  • Validation : Compare computed vs. experimental ΔGbinding (ITC or SPR data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine
Reactant of Route 2
L-Alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.